3-(Aminomethyl)cyclobutanol
Overview
Description
3-(Aminomethyl)cyclobutanol is an organic compound . It is also known as Shihoramine A. The CAS Number for its hydrochloride form is 1427386-91-1 .
Synthesis Analysis
The synthesis of cyclobutanol derivatives has been a topic of interest in recent years . Diastereoselective [2 + 2] cyclizations of silyl enol ethers with acrylates have been described . The presence of silicon-silicon bonds of the tris(trimethylsilyl)silyl group proved to be important for this transformation . High diastereoselectivity was achieved by using the bulky bis(2,6-diphenylphenoxide) aluminum triflimide catalyst .Molecular Structure Analysis
The molecular formula of this compound is C5H11NO . Its average mass is 101.147 Da and its monoisotopic mass is 101.084061 Da .Physical and Chemical Properties Analysis
This compound hydrochloride is a white crystalline solid with a melting point of 167-168 °C. It is soluble in water and ethanol, but insoluble in diethyl ether and benzene.Scientific Research Applications
Enantioselective C(sp3)–H Arylation
Rodrigalvarez et al. (2022) discuss the enantioselective C(sp3)–H arylation of strained aminomethyl-cycloalkanes, including 3-(aminomethyl)cyclobutanol, using palladium catalysis. This method simplifies constructing functionalized aminomethyl-strained cycloalkanes, which are significant in synthesizing biologically active molecules (Rodrigalvarez et al., 2022).
Synthesis of Homochiral Cyclobutanols
Sato et al. (1992) developed a method for synthesizing homochiral cis-2-hydroxymethylcyclobutanols and their derivatives from 1,3-dioxin-4-ones. These chiral cyclobutanols can be converted into γ-lactones, which are potential precursors for various biologically active compounds (Sato et al., 1992).
Synthesis of 2-Azabicyclo[3.1.1]heptane-1-carbonitriles
De Blieck and Stevens (2011) described an improved synthesis method for 3-(2-chloroethyl) cyclobutanone, which can be used to synthesize a class of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. These compounds can be further converted to the aminomethyl group (De Blieck & Stevens, 2011).
Synthesis of 2-Aminocyclobutanols
Griesbeck and Heckroth (2002) reported the synthesis of chiral N-acylated alpha-amino p-methylbutyrophenone derivatives, leading to N-acylated 2-aminocyclobutanols. This process involves gamma-hydrogen abstraction and 1,4-triplet biradical combination, resulting in high diastereoselectivity (Griesbeck & Heckroth, 2002).
Synthesis of VLA-4 Antagonists
Brand, de Candole, and Brown (2003) synthesized a novel series of 3-aminocyclobut-2-en-1-ones, which are potent antagonists of VLA-4, an integrin expressed on leukocytes. This synthesis involves the condensation of cyclobuta-1,3-diones with a primary amine (Brand, de Candole, & Brown, 2003).
Safety and Hazards
3-(Aminomethyl)cyclobutanol hydrochloride has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .
Future Directions
Cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, display fascinating architectures and potent biological activities . Due to their unique structures as critical core skeletons in these molecules, a variety of new strategies for the construction of cyclobutane rings have emerged during the last decade . This suggests that compounds like 3-(Aminomethyl)cyclobutanol could have potential applications in the synthesis of these natural products .
Properties
IUPAC Name |
3-(aminomethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAINJWHBAJGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201300679 | |
Record name | trans-3-(Aminomethyl)cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-04-6, 917827-91-9, 167081-42-7 | |
Record name | trans-3-(Aminomethyl)cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(aminomethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(aminomethyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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